molecular formula C6H3ClF3NO3S B3395105 5-Chloropyridin-3-yl trifluoromethanesulfonate CAS No. 150145-19-0

5-Chloropyridin-3-yl trifluoromethanesulfonate

Cat. No.: B3395105
CAS No.: 150145-19-0
M. Wt: 261.61 g/mol
InChI Key: JJLIHTCEFNQHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H3ClF3NO3S It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a chlorine atom and the 3-position is substituted with a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve the use of more robust and scalable bases and solvents to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols.

    Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

1.1 Electrophilic Reactions

5-Chloropyridin-3-yl trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. It is particularly useful in the synthesis of complex molecules due to its ability to undergo transformations with various nucleophiles, including amines and alcohols. For example, it can be employed in the preparation of pyridine-derived compounds that are valuable in pharmaceuticals .

1.2 SuFEx Chemistry

The compound is also utilized in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which enable the formation of sulfonamides and other sulfur-containing derivatives. This method is notable for its chemoselectivity and efficiency, making it a preferred approach in the synthesis of biologically active molecules .

Medicinal Chemistry Applications

2.1 CTPS1 Inhibition

Recent research highlights the potential of this compound as a precursor for developing cytidine triphosphate synthase 1 (CTPS1) inhibitors. These inhibitors are being investigated for their therapeutic applications in treating various proliferative diseases, including cancer and autoimmune disorders. The synthesis of novel CTPS1 inhibitors involves modifications of the triflate to enhance bioactivity and selectivity .

2.2 Anti-inflammatory Agents

The compound has also been explored for its role in synthesizing anti-inflammatory agents. For instance, derivatives of this compound have shown promise in modulating inflammatory pathways, potentially leading to new treatments for conditions such as ulcerative colitis .

Case Studies

3.1 Synthesis of Quinoxaline Derivatives

A study demonstrated the use of this compound in synthesizing quinoxaline derivatives that exhibit potent inhibition against specific enzymes involved in inflammatory responses. The synthetic pathway highlighted the efficiency of using triflates as electrophiles, resulting in high yields and purity of the final products .

3.2 Development of Selective Inhibitors

Another case involved the development of selective inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH). The incorporation of this compound into the molecular framework resulted in compounds with enhanced oral bioavailability and therapeutic efficacy in preclinical models .

Data Tables

Application AreaDescriptionReferences
Chemical SynthesisUsed as an electrophile in nucleophilic substitutions
SuFEx ChemistryEnables formation of sulfonamides and derivatives
CTPS1 InhibitionPotential precursor for novel cancer therapies
Anti-inflammatory AgentsModulates inflammatory pathways, potential treatments for colitis

Mechanism of Action

The mechanism of action of 5-Chloropyridin-3-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to form new chemical bonds and synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridin-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to p-toluenesulfonate and methanesulfonate groups. This makes it more reactive in nucleophilic substitution and cross-coupling reactions, allowing for more efficient synthesis of complex molecules .

Biological Activity

5-Chloropyridin-3-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloropyridine with trifluoromethanesulfonic anhydride. This method has been demonstrated to yield high purity and good yields, making it suitable for further biological evaluations .

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential. Research has shown that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in a study assessing the cytotoxicity against CEM and HeLa cell lines, it demonstrated IC50 values of 1.5 ± 0.2 µM and 2.9 ± 1.0 µM, respectively . These findings suggest that the compound could serve as a promising candidate for cancer therapeutics.

Cell Line IC50 (µM)
CEM1.5 ± 0.2
HeLa2.9 ± 1.0

The mechanism through which this compound exerts its biological effects involves the inhibition of critical enzymes involved in nucleic acid synthesis. Specifically, it has been implicated in targeting cytidine triphosphate synthase (CTPS), which plays a vital role in lymphocyte proliferation and is often upregulated in various tumors .

Case Studies

  • CTPS Inhibition in Cancer Cells : A study highlighted that CTPS activity is crucial for the proliferation of lymphocytes, particularly in tumor environments where it is often upregulated . The introduction of this compound led to decreased levels of CTP in activated CTPS-deficient cells, indicating its potential as a therapeutic agent targeting cancer cell metabolism.
  • Comparative Analysis with Other Compounds : In comparative studies with other pyridinyl triflates, this compound showed superior cytotoxicity profiles against several cancer cell lines, reinforcing its potential utility in oncology .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 5-chloropyridin-3-yl trifluoromethanesulfonate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution, where a hydroxyl or chloride group on the pyridine ring is replaced by trifluoromethanesulfonate (OTf). Key steps include:

  • Precursor Selection : Start with 5-chloropyridin-3-ol or a halogenated derivative (e.g., 5-chloro-3-iodopyridine) to enable sulfonate group introduction .
  • Reaction Conditions : Use trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et3N) is added to scavenge HCl .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Purify using column chromatography (silica gel, gradient elution) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields when varying solvents or catalysts?

Methodological Answer:
Discrepancies in yields often arise from solvent polarity, nucleophilicity, or competing side reactions. To address this:

  • Solvent Screening : Compare polar aprotic solvents (e.g., THF, DMF) versus non-polar solvents (e.g., DCM). THF may enhance solubility of intermediates, while DMF could stabilize transition states .
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) to accelerate substitution. Monitor by <sup>19</sup>F NMR to detect triflate by-products .
  • Side Reaction Analysis : Use GC-MS or LC-MS to identify side products (e.g., sulfones or sulfoxides from over-oxidation) . Adjust stoichiometry of Tf2O to minimize over-reaction .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Confirm pyridine ring substitution patterns. The triflate group (CF3SO3<sup>−</sup>) shows no protons but causes deshielding of adjacent carbons (~118–120 ppm for CF3) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.95) and isotopic patterns consistent with Cl and S .
  • FT-IR : Detect sulfonate S=O stretching vibrations (~1350–1450 cm<sup>−1</sup>) .

Advanced Question: How can researchers mitigate competing pathways during functionalization of the pyridine ring?

Methodological Answer:
Competing pathways (e.g., C-Cl vs. C-OTf bond cleavage) require controlled reaction design:

  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to the desired position .
  • Temperature Control : Lower temperatures (e.g., −20°C) suppress side reactions like triflate hydrolysis. Anhydrous conditions are critical .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict regioselectivity and transition state energies for substitution reactions .

Advanced Question: What strategies enable the use of this compound in synthesizing ionic liquids or conductive polymers?

Methodological Answer:
The triflate group’s stability and low nucleophilicity make it ideal for:

  • Ionic Liquids : React with N-methylpyrrolidinium cations to form salts with high thermal stability (>300°C). Characterize conductivity via impedance spectroscopy .
  • Polymer Precursors : Incorporate into π-conjugated polymers via Suzuki coupling. Monitor optoelectronic properties using UV-Vis and cyclic voltammetry .
  • Surface Functionalization : Graft onto silica nanoparticles for catalytic applications. Analyze surface adsorption via XPS or AFM .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent hydrolysis of the triflate group .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Quench excess Tf2O with cold NaHCO3 to avoid exothermic decomposition .

Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of triflate group transfer?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated pyridine analogs (e.g., C5D5N) and measure rate constants via <sup>1</sup>H/<sup>2</sup>H NMR .
  • KIE Analysis : A KIE >1 indicates a bond-breaking step (e.g., C-O cleavage) is rate-determining. Compare with computational transition state models .

Properties

IUPAC Name

(5-chloropyridin-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIHTCEFNQHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569809
Record name 5-Chloropyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150145-19-0
Record name 5-Chloropyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (5.0 mL, 30 mmol) was dissolved in CH2Cl2 (100 mL), and cooled to 0° C. 5-Chloro-3-pyridinol (3.10 g, 23.9 mmol), and triethylamine (6.5 mL, 47 mmol) were dissolved in CH2Cl2 (50 mL), and the resulting solution was added to the cold trifluoromethanesulfonic anhydride solution dropwise via cannula. The resulting dark brownish-red solution was stirred at 0° C. for 5 minutes, and then the ice bath was removed and the reaction mixture was allowed to warm to ambient temperature. After stirring for 16 h at ambient temperature the reaction was quenched by pouring into water and basified by addition of saturated aqueous sodium carbonate. The basic aqueous phase was extracted with CH2Cl2 (2.times.50 mL), the combined organics dried over Na2SO4, filtered and concentrated in vacuo. The resulting black viscous oil was filtered through a plug of silica gel and fractions were collected while eluting with 1:1 hexane:ethyl acetate. Fractions containing the desired product were combined, concentrated in vacuo, and further purified by column chromatography eluting with 15:1 then 10:1 hexane:ethyl acetate to afford 5-chloro-3-pyridinyl trifluoromethanesulfonate (3.68 g, 59% yield) as a golden liquid. 1H NMR (CDCl3, 300 MHz) Δ8.65 (d, J=2 Hz, 1H), 8.52 (d, J=2 Hz, 1H), 7.70 (t, J=3 Hz, 1H). MS (ESI) 261 (M+, 35Cl), 263 (M+, 37Cl).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloropyridin-3-yl trifluoromethanesulfonate
5-Chloropyridin-3-yl trifluoromethanesulfonate
5-Chloropyridin-3-yl trifluoromethanesulfonate
5-Chloropyridin-3-yl trifluoromethanesulfonate
5-Chloropyridin-3-yl trifluoromethanesulfonate
5-Chloropyridin-3-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.